molecular formula C20H18N6S B10802308 [(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea

[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea

Cat. No.: B10802308
M. Wt: 374.5 g/mol
InChI Key: LFFFLFFNQAENNC-JJFYIABZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea is a complex organic compound that features an indole moiety, a pyrazole ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea typically involves the condensation of 1-methylindole-3-carboxaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with thiourea under basic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea involves its interaction with specific molecular targets. The indole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and celecoxib contain the pyrazole ring and are used in medicinal chemistry.

    Thiourea Derivatives: Thiourea itself and its derivatives, such as phenylthiourea, are known for their diverse chemical reactivity.

Uniqueness

[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea is unique due to the combination of the indole, pyrazole, and thiourea functionalities in a single molecule

Properties

Molecular Formula

C20H18N6S

Molecular Weight

374.5 g/mol

IUPAC Name

[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea

InChI

InChI=1S/C20H18N6S/c1-25-13-17(16-9-5-6-10-18(16)25)19-14(11-22-23-20(21)27)12-26(24-19)15-7-3-2-4-8-15/h2-13H,1H3,(H3,21,23,27)/b22-11-

InChI Key

LFFFLFFNQAENNC-JJFYIABZSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C3=NN(C=C3/C=N\NC(=S)N)C4=CC=CC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NN(C=C3C=NNC(=S)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.